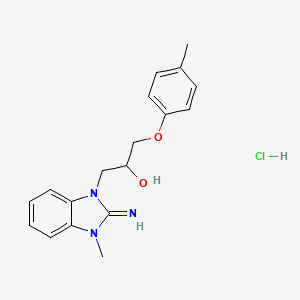![molecular formula C18H10N2O4S B4087438 1-(2-furyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4087438.png)
1-(2-furyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Vue d'ensemble
Description
1-(2-furyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, commonly known as FTC, is a heterocyclic compound that has gained significant attention in recent years due to its potential therapeutic applications. FTC belongs to the class of chromenopyrroles and is known for its anti-cancer, anti-inflammatory, and anti-viral properties.
Applications De Recherche Scientifique
FTC has been extensively studied for its potential therapeutic applications. Its anti-cancer properties have been demonstrated in various cancer cell lines, including leukemia, breast, and lung cancer. FTC has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. Additionally, FTC exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. FTC has also been shown to possess anti-viral properties, inhibiting the replication of the hepatitis C virus.
Mécanisme D'action
FTC exerts its anti-cancer effects by inducing apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins. It also inhibits cell proliferation by arresting the cell cycle at the G2/M phase. FTC's anti-inflammatory properties are mediated through the inhibition of the NF-κB pathway and the reduction of oxidative stress. Its anti-viral properties are due to the inhibition of viral replication by targeting the viral RNA-dependent RNA polymerase.
Biochemical and Physiological Effects:
FTC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of cyclin-dependent kinases, which are essential for cell cycle progression. FTC's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6. Its anti-viral properties are due to the inhibition of viral RNA-dependent RNA polymerase.
Avantages Et Limitations Des Expériences En Laboratoire
FTC has several advantages for lab experiments, including its low toxicity, high solubility, and stability. However, its low water solubility can make it challenging to use in aqueous solutions. Additionally, FTC's synthesis method can be time-consuming and requires the use of hazardous reagents.
Orientations Futures
FTC's potential therapeutic applications make it a promising compound for future research. Further studies are needed to elucidate its mechanism of action and optimize its synthesis method. FTC's anti-cancer properties make it a potential candidate for cancer therapy, and its anti-inflammatory and anti-viral properties make it a candidate for the treatment of inflammatory and viral diseases. Additionally, FTC's potential use as a diagnostic tool for cancer detection warrants further investigation.
Propriétés
IUPAC Name |
1-(furan-2-yl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O4S/c21-15-10-4-1-2-5-11(10)24-16-13(15)14(12-6-3-8-23-12)20(17(16)22)18-19-7-9-25-18/h1-9,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMDEBKZEHZMBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CO4)C5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-yl)-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-isopropyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4-dithiol](/img/structure/B4087358.png)
![N-{4-[4-methyl-5-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B4087366.png)
![1-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide](/img/structure/B4087374.png)
![5-(2,4-dimethoxybenzyl)-1-(3-methylphenyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4087389.png)
![7-(4-ethoxyphenyl)-5-(4-ethylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4087394.png)
![3,4-dichloro-N-{1-[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4087412.png)


![2-bromo-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4087425.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4087432.png)
![2-(2-chlorophenoxy)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4087446.png)
![2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-thienyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4087462.png)
![1-[(3-nitrophenyl)sulfonyl]-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B4087473.png)